molecular formula C30H36N2S2 B1375062 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine CAS No. 1047684-56-9

4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine

Cat. No. B1375062
CAS RN: 1047684-56-9
M. Wt: 488.8 g/mol
InChI Key: DCFNCZSDXIPGOQ-UHFFFAOYSA-N
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Description

4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine, also known as BTBP, is a compound that has gained significant attention due to its unique physical and chemical properties. It has a molecular weight of 488.76 g/mol and a molecular formula of C30H36N2S2.


Molecular Structure Analysis

The InChI code for 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is 1S/C30H36N2S2/c1-3-5-7-9-11-25-13-15-29 (33-25)23-17-19-31-27 (21-23)28-22-24 (18-20-32-28)30-16-14-26 (34-30)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 . The Canonical SMILES is CCCCCCC1=CC=C (S1)C2=CC (=NC=C2)C3=NC=CC (=C3)C4=CC=C (S4)CCCCCC .


Physical And Chemical Properties Analysis

4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C . The compound has a molecular weight of 488.8 g/mol.

Scientific Research Applications

Organic Photovoltaics (OPVs)

This compound is utilized in the development of organic photovoltaic cells . Its molecular structure, which includes thiophene rings and bipyridine units, contributes to its ability to act as an excellent electron donor . This facilitates the creation of a heterojunction with electron acceptors, leading to efficient charge separation and transport, crucial for high-performance OPVs .

Light-Emitting Diodes (OLEDs)

In the realm of organic light-emitting diodes , the compound’s ability to transport electrons and holes makes it a valuable material for the active layers of OLEDs. Its structural properties enable the fine-tuning of the emission color and quantum efficiency , enhancing the device’s brightness and longevity .

Field-Effect Transistors (OFETs)

4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine: is used in organic field-effect transistors due to its high charge carrier mobility. The thiophene units provide stability and flexibility , while the bipyridine moiety ensures effective charge transfer , making it a suitable semiconductor material for OFETs .

Chemosensors

The compound’s structure allows for the incorporation into chemosensor devices . Its sensitivity to changes in the environment, such as pH or the presence of metal ions, makes it a potent component for detecting various substances, which is vital for environmental monitoring and safety .

Photocatalysis

In photocatalytic applications, 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine can be used to harness light energy to drive chemical reactions. Its light-absorbing capabilities and electron-rich nature facilitate the degradation of pollutants or the synthesis of valuable chemicals, contributing to sustainable chemistry practices .

Liquid Crystalline Materials

The compound’s molecular design, featuring a rigid bipyridine core and flexible hexylthiophene arms, lends itself to the formation of liquid crystalline phases . These materials are essential for advanced display technologies and can be used to create responsive materials that change properties in response to external stimuli .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(5-hexylthiophen-2-yl)-2-[4-(5-hexylthiophen-2-yl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2S2/c1-3-5-7-9-11-25-13-15-29(33-25)23-17-19-31-27(21-23)28-22-24(18-20-32-28)30-16-14-26(34-30)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFNCZSDXIPGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729334
Record name 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine

CAS RN

1047684-56-9
Record name 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(5-hexyl-2-thienyl)-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine into the ruthenium dye (C101) improve the performance of solid-state dye-sensitized solar cells (SSDSCs)?

A: The incorporation of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine as an ancillary ligand in the ruthenium dye C101 contributes to enhanced SSDSC performance in two main ways []:

  1. Enhanced Light Harvesting: The extended π-conjugation system created by the hexylthiophene groups in the bipyridine ligand increases the dye's molar extinction coefficient. This means that the dye can absorb more light compared to dyes without this extended conjugation, like the commonly used Z907 [].
  2. Retarded Charge Recombination: The specific molecular structure and energy levels within C101, influenced by the 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine ligand, help to slow down the undesirable process of charge recombination. This means that more of the light-induced charges are able to contribute to the generated current [].

Q2: What is the significance of the reported 4.5% power-conversion efficiency of the C101 sensitizer in SSDSCs?

A: Achieving a 4.5% power-conversion efficiency under AM 1.5 solar irradiation (100 mW cm−2) is a notable result for an SSDSC using the C101 sensitizer in combination with the spiro-MeOTAD hole-transporting material []. This efficiency level, confirmed through electronic absorption, transient photovoltage decay, and impedance measurements, demonstrates the potential of using ruthenium dyes containing 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine for efficient solar energy conversion in SSDSCs. This research contributes valuable insights into molecular design strategies for improving SSDSC performance.

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